3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex organic compound that integrates multiple heterocyclic structures. This compound is classified as a triazole-thiadiazole derivative, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure contributes to various biological activities, making it a subject of interest for researchers exploring new pharmaceutical agents.
The synthesis of 3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves several key steps:
The molecular structure of 3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can be detailed as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN4OS2 |
| Molecular Weight | 354.9 g/mol |
| InChI Key | ORNDIAIIZJUMIU-UHFFFAOYSA-N |
| Canonical SMILES | CCCSCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)Cl |
The compound can engage in several chemical reactions that are significant for its reactivity and potential applications:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific biological targets:
These mechanisms contribute to its pharmacological effects and potential therapeutic applications.
The compound's stability and reactivity make it suitable for further functionalization and use in various chemical applications.
The potential applications of 3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine include:
This compound represents a promising candidate for further research aimed at discovering novel therapeutic agents and materials in various scientific fields.
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: